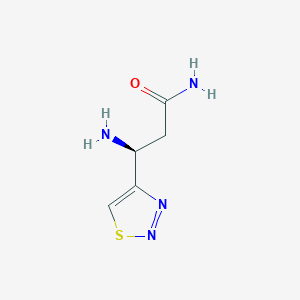

(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide

Beschreibung

(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide (CAS: 1841128-10-6) is a chiral propanamide derivative featuring a 1,2,3-thiadiazol-4-yl heterocycle. Its molecular formula is C₅H₈N₄OS (inferred from nomenclature), with a molecular weight of approximately 184.21 g/mol. The compound is structurally characterized by a propanamide backbone, an amino group at the (3S)-position, and a 1,2,3-thiadiazole ring substituted at the 4-position.

Eigenschaften

Molekularformel |

C5H8N4OS |

|---|---|

Molekulargewicht |

172.21 g/mol |

IUPAC-Name |

(3S)-3-amino-3-(thiadiazol-4-yl)propanamide |

InChI |

InChI=1S/C5H8N4OS/c6-3(1-5(7)10)4-2-11-9-8-4/h2-3H,1,6H2,(H2,7,10)/t3-/m0/s1 |

InChI-Schlüssel |

QIYGQZYODFHOOD-VKHMYHEASA-N |

Isomerische SMILES |

C1=C(N=NS1)[C@H](CC(=O)N)N |

Kanonische SMILES |

C1=C(N=NS1)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the amino and propanamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the thiadiazole ring.

Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial or anticancer properties, making it a candidate for further investigation in drug development.

Medicine

In medicine, (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiadiazole/Thiazole Derivatives

(3S)-3-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanamide (CAS: 1604328-01-9)

- Structure : Replaces the 1,2,3-thiadiazole ring with a 2-methyl-1,3-thiazole moiety.

- Molecular Formula : C₇H₁₁N₃OS (MW: 185.25 g/mol) .

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide (CAS: 1844173-26-7)

- Structure : Methyl substitution at the 5-position of the thiadiazole ring.

- Molecular Formula : C₆H₁₀N₄OS (MW: 186.23 g/mol) .

- Key Differences :

- Positional isomerism (4- vs. 5-substitution) alters electronic distribution and steric accessibility.

- The methyl group may improve lipophilicity, influencing membrane permeability.

5-((Phenoxycarbonyl)amino)-1,2,3-thiadiazol-4-yl Propionate (ZINC12359085)

Propanamide Backbone Modifications

N-((2R,3S)-4-(4-Chlorophenyl)-3-(3-Cyanophenyl)-1-(1H-1,2,4-Triazol-1-yl)butan-2-yl)-2-methylpropanamide

- Structure : Complex triazolyl and chlorophenyl substituents on the propanamide backbone.

- Key Differences :

(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-Pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide

- Structure : Incorporates a pyrazole ring and dichlorophenyl group.

- Synthetic complexity may limit scalability compared to simpler thiadiazole derivatives .

Chemical and Pharmacokinetic Properties

*Estimated from molecular formula.

Key Research Findings

- Structural Impact on Bioactivity : Thiadiazole derivatives exhibit enhanced metabolic stability compared to thiazole analogs due to higher electronegativity .

- Synthetic Feasibility : Propanamide derivatives with simpler heterocycles (e.g., thiadiazole) are more scalable than those with bulky aromatic substituents .

- Drug-Likeness: PAINS filter compliance in thiadiazole derivatives suggests reduced risk of nonspecific binding, making them promising candidates for further optimization .

Biologische Aktivität

(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide, with the chemical formula CHNOS and CAS number 42047-30-3, is a compound that belongs to the class of 1,3,4-thiadiazoles. This class of compounds has been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide based on recent research findings.

The compound features a thiadiazole ring, which is known for its role in various pharmacological activities. The presence of amino and thiadiazole groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies indicate that thiadiazole derivatives can outperform standard antibiotics in inhibiting bacterial growth. The minimum inhibitory concentrations (MICs) for several derivatives have been reported to be lower than those for traditional antibiotics .

- Antifungal Activity : Compounds with a thiadiazole moiety have also demonstrated antifungal effects against various strains .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | Antibacterial | 15 |

| Thiadiazole Derivative B | Antifungal | 20 |

Anticancer Activity

The anticancer potential of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is supported by studies on similar thiadiazole derivatives:

- In Vitro Studies : Various 1,3,4-thiadiazole derivatives have shown cytotoxic effects on cancer cell lines. For example, some compounds demonstrated IC values in the low micromolar range against breast and colon cancer cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of the thiadiazole ring facilitates interaction with cellular targets involved in these processes .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives:

- Neuroprotection Studies : Compounds similar to (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. Results showed that these compounds can enhance cell viability in models of neurodegeneration .

| Experimental Model | Concentration (µM) | Effect |

|---|---|---|

| Mouse Neuron Culture | 1–100 | Increased viability |

| Glutamate-induced Stress | 10 | Reduced apoptosis |

Case Studies

Several case studies involving related thiadiazole compounds provide insights into their biological activity:

- Antitumor Activity : A study involving a novel thiadiazole derivative demonstrated significant inhibition of tumor growth in vivo models while exhibiting minimal toxicity to normal tissues .

- Neurotoxicity Mitigation : Another study reported that certain thiadiazole derivatives could mitigate neurotoxic effects induced by chemotherapeutic agents like cisplatin in neuronal cultures .

Q & A

Q. What are the established synthetic routes for (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide, and how are stereochemical challenges addressed?

The synthesis of structurally related thiadiazolyl or thiazolyl propanamides often involves asymmetric reactions and amide coupling. For example, the Evans Asymmetric Reaction has been employed to control stereochemistry in similar compounds, such as triazolyl analogues, by using chiral auxiliaries to achieve high enantiomeric purity . Amide bond formation via coupling agents like HBTU () or EDC/HOBt is standard for propanamide derivatives. Key steps include:

- Protection of the amino group to prevent side reactions.

- Use of chiral catalysts or resolving agents for stereochemical control.

- Purification via recrystallization or chromatography to isolate the (3S)-configured product.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 7.5–8.5 ppm for thiadiazole protons, δ 170–175 ppm for carbonyl carbons) to verify stereochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Elemental Analysis : To validate purity and stoichiometry .

Q. What are the key safety and handling protocols for this compound in laboratory settings?

While specific hazard data for this compound is limited, related thiadiazoles and propanamides require:

- Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Handling under inert atmosphere (N₂/Ar) due to potential sensitivity to moisture or oxidation .

- Storage in sealed containers at 2–8°C, away from light .

Advanced Research Questions

Q. How can synthetic yield and enantiomeric excess be optimized for this compound?

Optimization strategies include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .

- Catalyst Screening : Chiral catalysts like (R)-BINAP for asymmetric hydrogenation or enzymatic resolution .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during amide formation .

- Protecting Groups : tert-Butoxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates .

Q. How should researchers address contradictions in reported bioactivity data for thiadiazolyl propanamides?

Discrepancies in bioassay results (e.g., antiproliferative vs. non-active outcomes) may arise from:

- Assay Conditions : Variations in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) .

- Structural Modifications : Subtle changes in substituents (e.g., 4-methyl vs. 5-trifluoromethyl groups) drastically alter activity .

- Validation : Repetition under standardized protocols and comparative studies with positive controls.

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Density Functional Theory (DFT) : B3LYP/SDD basis sets to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Software like AutoDock Vina to predict binding affinities with enzymes (e.g., HDACs or kinases) .

- MD Simulations : GROMACS for analyzing stability in aqueous or lipid bilayer environments .

Q. Methodological Notes

- Stereochemical Analysis : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers .

- Bioassay Design : Include dose-response curves (IC50/EC50) and selectivity panels against related targets .

- Data Reproducibility : Publish full synthetic protocols and spectral data to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.